molecular formula C10H12BrNO4S B7691914 Methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate CAS No. 839696-94-5

Methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate

Cat. No.: B7691914
CAS No.: 839696-94-5
M. Wt: 322.18 g/mol
InChI Key: NAAYXMBSXZUZLZ-UHFFFAOYSA-N
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Description

Methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate is an organic compound that features a bromophenyl group, a sulfonyl group, and a methylamino group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate typically involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine, followed by esterification with methyl acetate. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of 4-bromobenzenesulfonyl chloride with methylamine: This step forms the sulfonamide intermediate.

    Esterification with methyl acetate: The intermediate is then reacted with methyl acetate in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in the presence of a palladium catalyst.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its sulfonyl and bromophenyl groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl group may also interact with biological membranes, affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate
  • Methyl 2-[(4-fluorophenyl)sulfonyl-methylamino]acetate
  • Methyl 2-[(4-methylphenyl)sulfonyl-methylamino]acetate

Uniqueness

Methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can be exploited in the design of new materials and drugs with enhanced binding affinity and specificity.

Properties

IUPAC Name

methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-12(7-10(13)16-2)17(14,15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAYXMBSXZUZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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